molecular formula C16H15N3O5 B11435619 4-[(Z)-(7-iminio-2-methyl-5-oxo-5H-[1,2]oxazolo[2,3-a]pyrimidin-6(7H)-ylidene)methyl]-2,6-dimethoxyphenolate

4-[(Z)-(7-iminio-2-methyl-5-oxo-5H-[1,2]oxazolo[2,3-a]pyrimidin-6(7H)-ylidene)methyl]-2,6-dimethoxyphenolate

Cat. No.: B11435619
M. Wt: 329.31 g/mol
InChI Key: NIDHJQIWHIOPJL-UHFFFAOYSA-N
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Description

The compound (6Z)-6-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy-dimethoxyphenyl group, an imino group, and an oxazolo-pyrimidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the hydroxy-dimethoxyphenyl precursor, followed by the formation of the oxazolo-pyrimidinone core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

(6Z)-6-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-6-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolo-pyrimidinone derivatives and hydroxy-dimethoxyphenyl compounds. Examples are:

Uniqueness

What sets (6Z)-6-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

7-amino-6-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-5-one

InChI

InChI=1S/C16H15N3O5/c1-8-4-13-18-16(21)10(15(17)19(13)24-8)5-9-6-11(22-2)14(20)12(7-9)23-3/h4-7H,17H2,1-3H3

InChI Key

NIDHJQIWHIOPJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=O)C(=C(N2O1)N)C=C3C=C(C(=O)C(=C3)OC)OC

Origin of Product

United States

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